2-(2-Nitroprop-1-en-1-yl)furan
Overview
Description
2-(2-Nitroprop-1-en-1-yl)furan is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring substituted with a nitroprop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroprop-1-en-1-yl)furan typically involves the reaction of furan with nitroalkenes under specific conditions. One common method involves the use of a base-catalyzed Henry reaction (nitroaldol reaction) between furan and nitropropene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroprop-1-en-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Nitroprop-1-en-1-yl)furan has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Nitroprop-1-en-1-yl)furan involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The furan ring may also contribute to the compound’s activity by interacting with specific enzymes or receptors in the target organisms .
Comparison with Similar Compounds
Similar Compounds
2-Nitrofuran: Similar structure but lacks the prop-1-en-1-yl group.
2-(2-Nitrovinyl)furan: Similar structure but with a vinyl group instead of a prop-1-en-1-yl group.
2-(2-Nitroethyl)furan: Similar structure but with an ethyl group instead of a prop-1-en-1-yl group.
Uniqueness
2-(2-Nitroprop-1-en-1-yl)furan is unique due to the presence of the nitroprop-1-en-1-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-nitroprop-1-enyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJRPWHHXBVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701035099 | |
Record name | 2-(2-Nitro-1-propenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701035099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-20-2 | |
Record name | 2-(2-Nitro-1-propen-1-yl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33322-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Nitro-1-propenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701035099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of (E)-2-(2-Nitroprop-1-enyl)furan?
A1: The compound crystallizes exclusively as the E isomer. [] The crystal structure reveals a conjugated system extending from the furan ring to the nitroalkenyl group. [] Additionally, molecules within the crystal interact through N⋯π interactions involving the furan ring and C—H⋯O hydrogen bonds. []
Q2: What challenges are associated with studying (E)-2-(2-Nitroprop-1-enyl)furan using X-ray diffraction?
A2: The compound sublimes rapidly under Mo Kα radiation at room temperature, making data collection difficult. [] This issue was overcome by conducting the X-ray diffraction experiment at a lower temperature (100K). []
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